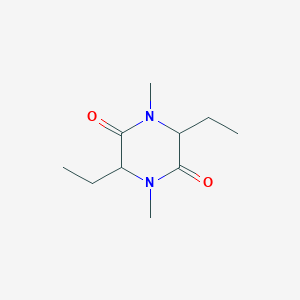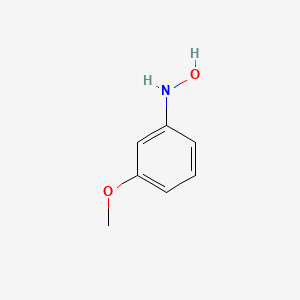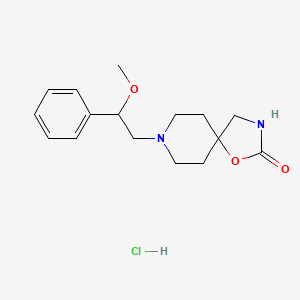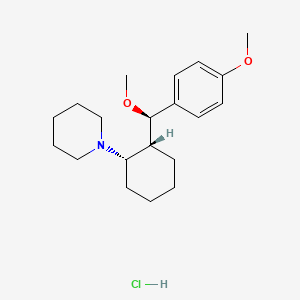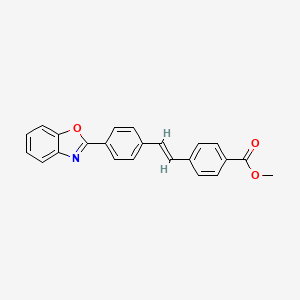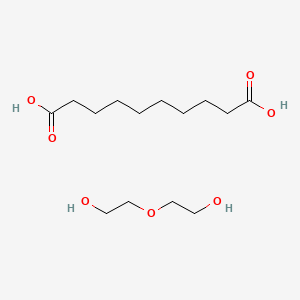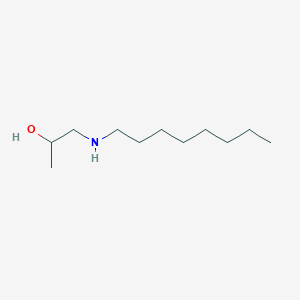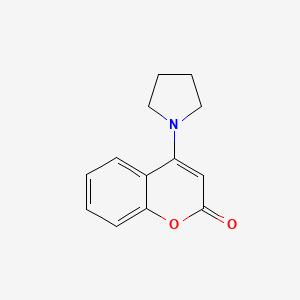
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzopyran core with a pyrrolidinyl group attached at the 4-position, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- typically involves the condensation of a suitable benzopyran precursor with a pyrrolidine derivative. One common method is the Knoevenagel condensation followed by cyclization. The reaction conditions often include the use of a base such as piperidine or pyrrolidine itself, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced benzopyran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized benzopyran derivatives, reduced benzopyran derivatives, and substituted benzopyran derivatives with various functional groups.
科学研究应用
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Coumarin (2H-1-Benzopyran-2-one): A natural compound with anticoagulant properties.
4-Hydroxycoumarin: A derivative of coumarin used as an anticoagulant.
Chromone: A compound structurally similar to benzopyran with diverse biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 4-(1-pyrrolidinyl)- is unique due to the presence of the pyrrolidinyl group, which can enhance its biological activity and specificity. This structural modification can lead to improved pharmacokinetic properties and reduced side effects compared to similar compounds.
属性
CAS 编号 |
30650-57-8 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H13NO2/c15-13-9-11(14-7-3-4-8-14)10-5-1-2-6-12(10)16-13/h1-2,5-6,9H,3-4,7-8H2 |
InChI 键 |
CTMZKBHKIOWYSZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC(=O)OC3=CC=CC=C32 |
溶解度 |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


